molecular formula C10H12NaO+ B1588234 Benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer CAS No. 52993-95-0

Benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer

Cat. No. B1588234
CAS RN: 52993-95-0
M. Wt: 171.19 g/mol
InChI Key: CZGYTOCDSMDCRG-BJILWQEISA-N
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Description

Benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer, also known as polystyrene sulfonate, is a synthetic polymer produced by the polymerization of sulfonic acid-functionalized styrene. It is also known by other names such as sodium anethole, sodium methoxypropenylbenzenesulonate homopolymer, and sodium 1-methoxy-4-e-prop-1-enyl benzene .


Molecular Structure Analysis

The molecular formula of this compound is (C10H11O4SNa)n . The molecular weight is 171.19 g/mol. The detailed molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a white solid . Its formula weight is (250)n . It is recommended to store it at room temperature .

Scientific Research Applications

Catalytic Applications in Polymerization

The utility of related benzenesulfonic acid derivatives in catalyzing polymerization reactions is illustrated by the synthesis of high molecular weight polymers through the copolymerization of ethylene with acrylates or norbornenes. The use of specific ligands in palladium-based catalysts has shown significant efficacy in producing these polymers with high yields and incorporating comonomers effectively (Skupov et al., 2007).

Ion-Selective Membrane Formation

The synthesis and thermal behavior of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt demonstrate their potential in forming ion-selective membranes. The sodium salt, in particular, exhibits a unique mesophase conducive to preforming potential ion-transport channels, highlighting its application in creating free-standing foils with embedded ion channels (Zhu et al., 2006).

Catalysis in Oxidation Reactions

Sulfonated Schiff base copper(II) complexes derived from benzenesulfonic acid show promise as selective catalysts for the oxidation of alcohols to ketones. This application demonstrates the versatility of benzenesulfonic acid derivatives in facilitating significant chemical transformations with high efficiency and selectivity (Hazra et al., 2015).

Novel Liquid Crystal Derivatives

Research into novel liquid crystal derivatives based on the benzene sulphonic acid moiety has shown that these materials exhibit high thermal transition temperatures and stability, indicating their potential in optoelectrical applications. The synthesis of these derivatives points towards their use in enhancing the performance of devices that rely on liquid crystal technologies (Alshabanah et al., 2021).

Safety And Hazards

This compound may cause slight gastrointestinal irritation if ingested . No other specific hazards or safety precautions are mentioned in the search results.

properties

IUPAC Name

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYTOCDSMDCRG-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6441684

CAS RN

52993-95-0
Record name Benzenesulfonic acid, methoxy(1-propen-1-yl)-, sodium salt (1:1), homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium polyanetholesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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